molecular formula C16H11F2N3O2 B2605550 N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899969-11-0

N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2605550
CAS RN: 899969-11-0
M. Wt: 315.28
InChI Key: WPYAFBKXXFQUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11F2N3O2 and its molecular weight is 315.28. The purity is usually 95%.
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Scientific Research Applications

Axial Chirality and NK(1) Antagonistic Activities

Research has explored the synthesis of cyclic analogues of the compound, focusing on their NK(1) antagonistic activities. A study highlighted the synthesis of axially chiral 1,7-naphthyridine-6-carboxamide derivatives, showing significant antagonistic activities both in vitro and in vivo. These compounds have shown potential clinical applications for treating bladder function disorders, demonstrating the importance of stereochemistry around certain moieties for NK(1) receptor recognition (Natsugari et al., 1999).

Antibacterial Potency and Efficacy

Another area of research involves the synthesis and evaluation of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activity. The introduction of fluorine atoms and substituted amino and phenyl groups has been shown to significantly enhance the compound's in vitro antibacterial potency and in vivo efficacy. This research underlines the potential of such derivatives as powerful antibacterial agents (Chu et al., 1986).

Synthesis and Applications in Fluorine Chemistry

The compound has also been investigated in the context of fluorine chemistry, where the synthesis of mono- and difluoronaphthoic acids was described. This work provides valuable insights into the synthesis of fluorinated naphthoic acids, which are important structural units in biologically active compounds. The research outlines methods for the synthesis of various mono- and difluorinated derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Tagat et al., 2002).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-5-4-10(17)8-12(13)18/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAFBKXXFQUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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